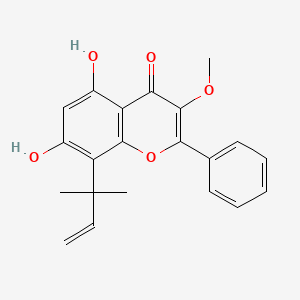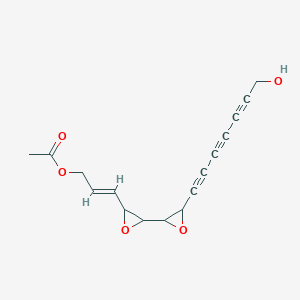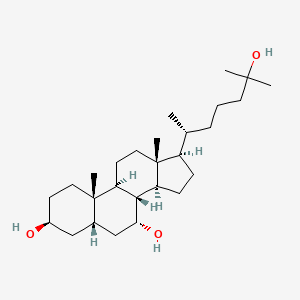
Matridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matridine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
Applications De Recherche Scientifique
1. Chemical Analysis and Derivative Studies
Matridine has been a subject of chemical analysis, particularly focusing on its derivatives and degradation processes. In 1961, Minato and Takeda explored the steric effect of this compound on von Braun degradation, contributing to a deeper understanding of its chemical structure and potential applications in synthesis (Minato & Takeda, 1961). Additionally, Ochiai and Minato's work on the diazotization of decarbonylmethylmatrinamine and ring-closure of matrinic acid derivatives further elucidated the chemical behavior and potential for creating new compounds from this compound (Ochiai & Minato, 1961).
2. Structural Studies
Research has also been conducted on the structure of this compound-related compounds. Iskandarov et al. studied the structure of albertine, an unsaturated alkaloid of the matrine series, through mass and NMR spectroscopy, revealing significant structural insights that contribute to the understanding of this compound and its analogs (Iskandarov, Kamalitdinov, & Yunusov, 1972).
3. Spectroscopy and Ionization Studies
Further, the field of spectroscopy and ionization has benefited from studies involving this compound derivatives. For instance, Lin, Wu, and Tzeng utilized Mass Analyzed Threshold Ionization (MATI) spectroscopy to record the cationic spectra of 2-aminopyridine, aiding in the understanding of molecular geometry and vibrational features that could be applicable to this compound research (Lin, Wu, & Tzeng, 2002).
Propriétés
Formule moléculaire |
C15H26N2 |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1 |
Clé InChI |
UENROKUHQFYYJA-YJNKXOJESA-N |
SMILES isomérique |
C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4 |
SMILES canonique |
C1CCN2CC3CCCN4C3C(C2C1)CCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)



![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)






![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)